

Spectroscopic Profile of 3-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenyl
isothiocyanate

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This technical guide provides a comprehensive overview of the spectral data for **3-(Trifluoromethyl)phenyl isothiocyanate** (CAS No. 1840-19-3), a key reagent in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

3-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula $C_8H_4F_3NS$.^{[1][2]} Its structure, featuring a trifluoromethyl group and a reactive isothiocyanate moiety on a phenyl ring, makes it a valuable building block in the synthesis of various bioactive molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed compilation of its 1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and MS data, alongside the experimental protocols for these analyses.

Data Presentation

The quantitative spectral data for **3-(Trifluoromethyl)phenyl isothiocyanate** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

At the time of this report, specific experimental ¹H NMR data for **3-(Trifluoromethyl)phenyl isothiocyanate** was not publicly available. The expected chemical shifts and multiplicities are predicted based on the analysis of structurally similar compounds, such as N-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-2-amine and various phenyl(trifluoromethyl)sulfane derivatives.[3][4] The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-------------------|
| Data not available | C-NCS |
| Data not available | C-CF ₃ |
| Data not available | Aromatic Carbons |
| Data not available | -CF ₃ |

¹⁹F NMR (Fluorine-19 NMR)

Specific experimental ¹⁹F NMR data for **3-(Trifluoromethyl)phenyl isothiocyanate** was not located in the public domain. Based on data for analogous compounds containing a trifluoromethyl group on a phenyl ring, a singlet is expected in the range of -60 to -65 ppm.[3][4]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-(Trifluoromethyl)phenyl isothiocyanate** was recorded in the region of 4000-400 cm⁻¹. The key vibrational frequencies and their assignments are presented below, based on a detailed spectral analysis.[5]

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|--|-----------|
| ~2100 | Asymmetric stretch of -N=C=S group | Strong |
| ~1600 | Aromatic C=C stretching | Medium |
| ~1330 | Symmetric C-F stretching of CF ₃ group | Strong |
| ~1130 | Asymmetric C-F stretching of CF ₃ group | Strong |
| ~800 | C-H out-of-plane bending for m-disubstituted benzene | Strong |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The molecular ion peak and major fragments are listed below.

| m/z | Ion | Relative Intensity (%) |
|-----|--|------------------------|
| 203 | [M] ⁺ | 100 |
| 174 | [M - F] ⁺ | Moderate |
| 145 | [M - CF ₃] ⁺ | Moderate |
| 134 | [M - NCS] ⁺ | Low |
| 108 | [C ₆ H ₄ F] ⁺ | Low |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-(Trifluoromethyl)phenyl isothiocyanate** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
 - ^{19}F NMR: A single-pulse experiment is performed without proton decoupling. A reference standard such as CFCl_3 ($\delta = 0.0$ ppm) or an external standard is used.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **3-(Trifluoromethyl)phenyl isothiocyanate** is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal.^[5] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

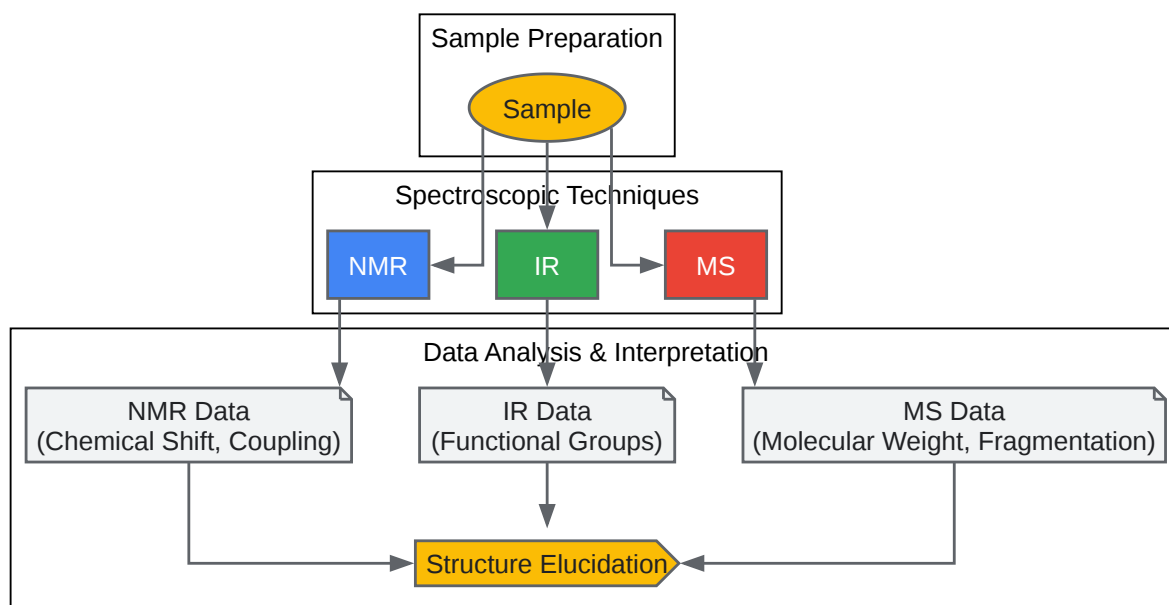
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the spectral range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the sample from any impurities before it enters the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of an organic compound like **3-(Trifluoromethyl)phenyl isothiocyanate** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

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